Benzyl-PEG45-alcohol

PROTAC Bioconjugation Drug Delivery

PROTAC development demands precise linker geometry-polydisperse PEGs cause irreproducible degradation and synthetic failure. Benzyl-PEG45-alcohol is a monodisperse, heterobifunctional PEG45 linker with a benzyl-protected terminus and free primary alcohol, enabling orthogonal, sequential conjugation of E3 ligase and target protein ligands. • Benzyl group permits selective deprotection orthogonal to common peptide synthesis conditions, unlike simple methyl-terminated PEGs. • 45-unit hydrophilic spacer ensures aqueous solubility of hydrophobic drug conjugates, preventing aggregation-related false negatives. • Defined MW ~2090.5 Da; ≥98% purity ensures batch-to-batch reproducibility for rigorous SAR studies.

Molecular Formula C97H188O46
Molecular Weight 2090.5 g/mol
Cat. No. B15141878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG45-alcohol
Molecular FormulaC97H188O46
Molecular Weight2090.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C97H188O46/c98-6-7-99-8-9-100-10-11-101-12-13-102-14-15-103-16-17-104-18-19-105-20-21-106-22-23-107-24-25-108-26-27-109-28-29-110-30-31-111-32-33-112-34-35-113-36-37-114-38-39-115-40-41-116-42-43-117-44-45-118-46-47-119-48-49-120-50-51-121-52-53-122-54-55-123-56-57-124-58-59-125-60-61-126-62-63-127-64-65-128-66-67-129-68-69-130-70-71-131-72-73-132-74-75-133-76-77-134-78-79-135-80-81-136-82-83-137-84-85-138-86-87-139-88-89-140-90-91-141-92-93-142-94-95-143-96-97-4-2-1-3-5-97/h1-5,98H,6-96H2
InChIKeyBAJRZHRFFOJQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-PEG45-alcohol: Monodisperse PEG45 Linker


Benzyl-PEG45-alcohol is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker with a benzyl-protected hydroxyl terminus and a free primary alcohol . Its structure consists of a discrete chain of 45 ethylene glycol units (PEG45) and a terminal benzyl group (C6H5CH2-), providing a molecular weight of approximately 2090.5 Da . As a PROTAC (PROteolysis TArgeting Chimera) linker, it provides a flexible, hydrophilic spacer that can be selectively deprotected to conjugate E3 ligase and target protein ligands .

1
PROTAC linker — heterobifunctional PEG45 for E3 ligase-target conjugation studies
2
Orthogonal deprotection — benzyl group enables two-step, site-specific functionalization
3
Monodisperse PEG45 — discrete chain length supports batch-to-batch reproducibility

Benzyl-PEG45-alcohol Substitution: PROTAC Risks


In PROTAC development, the linker is not a passive tether; its length, flexibility, and composition directly dictate the formation of a productive ternary complex and subsequent target degradation [1]. Studies show that degradation efficacy is highly dependent on PEG chain length, with different lengths optimizing degradation for different targets [1]. Furthermore, the benzyl protecting group offers a specific deprotection strategy orthogonal to many common peptide synthesis conditions, allowing for sequential, controlled modifications that are not possible with a simple methyl-terminated PEG [2]. Substituting this compound with a non-discrete, differently protected, or differently sized PEG analog can lead to a quantifiable loss of solubility, altered degradation kinetics, or synthetic failure.

Shorter PEG chain (e.g., PEG4)

May cause hydrophobic conjugate aggregation and poor aqueous solubility; PEG45 chain length may be required to maintain solubility.

Methyl-capped PEG (mPEG)

Lacks deprotectable group; limits bifunctional conjugation to a single site, precluding sequential ligand attachment.

Polydisperse PEG (e.g., PEG2000)

Mixture of chain lengths introduces variability in conjugate properties; monodisperse PEG45 avoids batch-to-batch inconsistency.

Benzyl-PEG45-alcohol Performance Evidence


Aqueous Solubility with Long PEG45 Linker

For monodisperse PEG linkers, the length of the PEG chain is a critical determinant of aqueous solubility for the final conjugate. Research on well-defined C60-PEG conjugates demonstrates that PEG chains of 12 units (EG12) or more are required to achieve complete water solubility through the formation of micelle-like structures [1]. With a chain length of 45 units, Benzyl-PEG45-alcohol far exceeds this threshold, ensuring the resulting conjugates are fully water-soluble and do not aggregate in aqueous biological media. This provides a quantifiable advantage over commonly used shorter linkers like Benzyl-PEG4-alcohol, which may yield poorly soluble or aggregated conjugates when attached to hydrophobic ligands.

Conjugate Solubility
Class-level inference
Target: PEG45 conjugate — fully water-soluble
Comparator: PEG4 conjugate (n
Reported solubility threshold exceeded for PEG45 conjugates
Model: C60-PEG amphiphilic conjugate in water
Functionalization Strategy
Supporting evidence
Conjugate at free alcohol terminus
Hydrogenolyze benzyl group (Pd/C, H2)
Second conjugation at deprotected site
Enables two-step site-specific bioconjugation
Contrasts with single-site methyl-PEG linkers
Molecular Uniformity
Class-level inference
Discrete MW: 2090.5 Da
vs. polydisperse PEG2000 mixture
Supports batch-to-batch reproducibility
Eliminates variable performance from polydisperse PEG
PROTAC Bioconjugation Drug Delivery

Orthogonal Benzyl Deprotection for Selective Functionalization

The benzyl protecting group on Benzyl-PEG45-alcohol can be removed via catalytic hydrogenolysis under mild conditions (e.g., 3 bar H2 pressure at 25-50°C with a Pd/C catalyst) [1]. This deprotection method is orthogonal to many other protecting groups commonly used in peptide and small molecule synthesis, such as acid-labile Boc or base-labile Fmoc groups. This contrasts with other PEG linkers, like those with a methyl ether terminus (mPEG45-alcohol), which cannot be deprotected and thus limit downstream functionalization to a single site.

Functionalization Strategy
Supporting evidence
Conjugate at free alcohol terminus
Hydrogenolyze benzyl group (Pd/C, H2)
Second conjugation at deprotected site
Enables two-step site-specific bioconjugation
Contrasts with single-site methyl-PEG linkers
PROTAC Synthesis Peptide Chemistry Protecting Group Strategy

Monodisperse PEG45 for Batch Reproducibility

Benzyl-PEG45-alcohol is a monodisperse polymer, meaning it has a discrete and uniform molecular weight of 2090.5 g/mol . This contrasts with polydisperse PEG linkers, which are sold as an average molecular weight (e.g., PEG2000) and contain a mixture of chain lengths. The use of monodisperse PEG45 ensures batch-to-batch reproducibility in synthesis, purification, and biological assays, as the physical and chemical properties of the resulting PROTAC are directly influenced by linker length [1].

Molecular Uniformity
Class-level inference
Discrete MW: 2090.5 Da
vs. polydisperse PEG2000 mixture
Supports batch-to-batch reproducibility
Eliminates variable performance from polydisperse PEG
PROTAC Linker Analytical Chemistry Quality Control

Benzyl-PEG45-alcohol Optimal Use Cases


PROTAC Synthesis for Challenging Targets

The long, hydrophilic PEG45 spacer is ideal for connecting ligands that require significant spatial separation to form a productive ternary complex with an E3 ligase. This is supported by evidence that PEG linker length is a critical variable for optimizing degradation efficiency [1].

Heterobifunctional Probes with Orthogonal Groups

The combination of a free alcohol and a protected benzyl group enables a two-step, site-specific conjugation strategy. This is essential for attaching two different ligands (e.g., a fluorescent dye and a targeting moiety) in a controlled and defined manner [2].

Solubilizing Hydrophobic Payloads for Assays

For researchers conjugating hydrophobic small molecules (e.g., kinase inhibitors for PROTACs), the long PEG45 chain ensures that the final conjugate remains soluble in aqueous buffers and cell culture media, preventing false negatives due to aggregation [3].

Application
Selection Property
Validation Focus
PROTAC ternary complex formation
PEG45 chain length and flexibility
Degradation efficiency assessment
Sequential bioconjugation
Orthogonal deprotection capability
Two-step functionalization validation
Aqueous solubility of hydrophobic conjugates
PEG45 hydrophilicity
Aggregation-free assay confirmation

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33 linked technical documents
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